molecular formula C13H11ClN2O2 B8675541 Benzoic acid, 3-(2-chloro-4-pyrimidinyl)-, ethyl ester CAS No. 859516-86-2

Benzoic acid, 3-(2-chloro-4-pyrimidinyl)-, ethyl ester

Cat. No.: B8675541
CAS No.: 859516-86-2
M. Wt: 262.69 g/mol
InChI Key: ZKDZOSMXELUVEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzoic acid, 3-(2-chloro-4-pyrimidinyl)-, ethyl ester is a chemical compound that belongs to the class of pyrimidine derivatives It is characterized by the presence of a chloro-substituted pyrimidine ring attached to a benzoic acid ethyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 3-(2-chloro-4-pyrimidinyl)-, ethyl ester typically involves the reaction of 2-chloro-4-pyrimidinecarboxylic acid with ethyl alcohol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to facilitate the esterification process. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the esterification process, and advanced purification methods are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3-(2-chloro-4-pyrimidinyl)-, ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzoic acid, 3-(2-chloro-4-pyrimidinyl)-, ethyl ester has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound is explored for its potential use in the development of novel materials with specific properties.

    Biological Studies: It is used in the study of enzyme inhibition and other biological processes.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Benzoic acid, 3-(2-chloro-4-pyrimidinyl)-, ethyl ester involves its interaction with specific molecular targets. The chloro-substituted pyrimidine ring can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The ester group may also play a role in the compound’s bioavailability and distribution within biological systems .

Comparison with Similar Compounds

Similar Compounds

  • **3-(2-Chloro-pyrimidin-4-yl)-phenyl]-methanol
  • **3-(2-Chloro-pyrimidin-4-yl)-1-methylindole
  • **[3-(2-Chloro-pyrimidin-4-yl)-benzyl]-carbamic acid tert-butyl ester

Uniqueness

Benzoic acid, 3-(2-chloro-4-pyrimidinyl)-, ethyl ester is unique due to its specific combination of a chloro-substituted pyrimidine ring and a benzoic acid ethyl ester moiety. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

859516-86-2

Molecular Formula

C13H11ClN2O2

Molecular Weight

262.69 g/mol

IUPAC Name

ethyl 3-(2-chloropyrimidin-4-yl)benzoate

InChI

InChI=1S/C13H11ClN2O2/c1-2-18-12(17)10-5-3-4-9(8-10)11-6-7-15-13(14)16-11/h3-8H,2H2,1H3

InChI Key

ZKDZOSMXELUVEN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)C2=NC(=NC=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

2,4 dichloropyrimidine was coupled to 3-carboethoxyphenylboronic acid following procedure A. LC-MS showed the product to be >95% pure and to have the expected M+H+ of 195.
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